molecular formula C19H20N2O4S2 B2744564 (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide CAS No. 895447-51-5

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide

Katalognummer: B2744564
CAS-Nummer: 895447-51-5
Molekulargewicht: 404.5
InChI-Schlüssel: UHNAOWZJXZHROU-FMQUCBEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(4-Methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a benzothiazole-derived compound featuring a unique E-configuration at the imine bond. Its structure includes a 4-methoxy-3-methyl-substituted benzo[d]thiazole core linked to a 3-tosylpropanamide group. Although direct data on this compound are absent in the provided evidence, its structural analogs in the thiazole/benzothiazole family have been studied for applications ranging from anticancer agents to enzyme inhibitors .

Eigenschaften

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-13-7-9-14(10-8-13)27(23,24)12-11-17(22)20-19-21(2)18-15(25-3)5-4-6-16(18)26-19/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNAOWZJXZHROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=C(C=CC=C3S2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide typically involves the condensation of 4-methoxy-3-methylbenzo[d]thiazol-2-amine with 3-tosylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel materials. The compound can undergo various chemical reactions, including:

  • Oxidation : Leading to hydroxylated or carboxylated derivatives.
  • Reduction : Resulting in amine or sulfide derivatives.

These reactions can be optimized for industrial applications, focusing on yield enhancement and environmental sustainability.

Biology

Biologically, (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is investigated for its potential bioactive properties. Key areas of research include:

  • Antiviral Activity : Similar compounds have shown promise in enhancing cellular proteins that inhibit viral replication, suggesting potential therapeutic uses against viral infections.
  • Protein Interactions : The compound may interact with various proteins involved in cellular signaling pathways, potentially leading to therapeutic applications in cancer treatment.

Medicine

In medicinal chemistry, the compound is evaluated for its pharmacological properties. Preliminary studies indicate that it may exhibit:

  • Anticancer Properties : In vitro studies suggest that it can inhibit the proliferation of cancer cell lines, with specific modifications enhancing its efficacy against certain types of cancer.
  • Mechanisms of Action : The proposed mechanisms include enzyme inhibition, receptor modulation, and induction of oxidative stress in target cells.

Industrial Applications

Industrially, this compound can be utilized in the development of advanced materials with specific properties. Potential applications include:

  • Conductive Materials : Its unique chemical properties may allow for the development of materials with enhanced electrical conductivity.
  • Fluorescent Compounds : The compound's structure may facilitate the synthesis of fluorescent materials used in various electronic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against bacterial strains:

CompoundMIC (μg/mL)Inhibition (%)
110099
225098

This suggests promising applications in treating antibiotic-resistant infections.

Anticancer Activity

In vitro studies have demonstrated that this compound inhibits cancer cell proliferation effectively. The structure–activity relationship (SAR) analysis indicates that modifications to the benzothiazole moiety can enhance anticancer efficacy:

Cell LineIC50 (μM)Remarks
A549 (Lung)15Significant cytotoxicity
MCF7 (Breast)20Moderate cytotoxicity

The mechanisms by which the compound exerts its effects include enzyme inhibition and modulation of signaling pathways critical for cancer cell survival.

Wirkmechanismus

The mechanism of action of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. The compound’s structure allows it to bind to active sites on target molecules, disrupting their normal function and leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects : The target compound’s 4-methoxy group contrasts with electron-withdrawing groups (e.g., chloro in ) or bulky aromatic substituents (e.g., dimethylphenyl in ), which may alter electronic density and steric hindrance.
  • Amide vs. Tosylpropanamide : The tosylpropanamide group in the target compound introduces sulfonic acid-derived hydrophobicity, differing from simpler benzamide or sulfonamide linkages in analogs .

Key Observations :

  • Yields vary significantly (27–63%), influenced by substituent complexity and reaction conditions. For example, the STING agonist in achieved 63% yield via optimized cyclocondensation, while the sulfonamide derivative in had lower yields (27%) due to steric challenges.

Spectroscopic and Physicochemical Properties

Spectroscopic data from analogs provide insights into expected properties of the target compound:

Compound Name / ID ¹H NMR Shifts (Key Peaks) MS Data Solubility Trends Reference
Target Compound Predicted: δ 7.8–8.2 (aromatic), δ 2.4 (tosyl-CH3) Expected: [M+H]+ ~450–500 Moderate (polar aprotic) N/A
N-(3-Allyl-4-phenylthiazol-2-ylidene)benzamide (7c) δ 7.3–7.6 (aromatic), δ 5.2 (allyl) HRMS (ESI+): m/z 349.1 [M+H]+ Low (nonpolar)
(Z)-N-(7-Chloro-3-ethyl-... sulfonamide (13) δ 1.3 (ethyl-CH3), δ 10.2 (NH) HRMS (ESI+): m/z 512.2 [M+H]+ Moderate (DMSO-soluble)

Key Observations :

  • The target compound’s tosyl group is expected to produce distinct ¹H NMR signals near δ 2.4 (methyl) and δ 7.7–7.9 (aromatic protons), aligning with sulfonamide analogs in .
  • MS data for benzothiazole derivatives typically show [M+H]+ peaks in the 300–500 m/z range, consistent with the target’s molecular weight .

Biologische Aktivität

(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a benzo[d]thiazole moiety linked to a tosylpropanamide. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones.
  • Methoxylation and Methylation : Electrophilic aromatic substitution reactions introduce methoxy and methyl groups onto the benzo[d]thiazole ring.
  • Formation of the Ylidene Linkage : The ylidene linkage is formed by reacting the benzo[d]thiazole derivative with an appropriate aldehyde or ketone under basic conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against various bacterial strains. For instance, derivatives of thiazole have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of metabolic enzymes

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Protein Binding : The compound may bind to specific proteins, altering their function and influencing cellular signaling pathways.
  • Nucleic Acid Interaction : Potential interactions with DNA or RNA can lead to changes in gene expression, affecting cellular processes such as proliferation and apoptosis.
  • Ion Channel Modulation : The compound might influence ion channels, impacting cellular excitability and signaling.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • A study published in Journal of Heterocyclic Chemistry demonstrated that thiazole derivatives exhibit significant anticancer activity against breast cancer cell lines, suggesting a similar potential for this compound .
  • Another research article highlighted the antimicrobial efficacy of thiazole-based compounds against resistant bacterial strains, indicating that modifications in structure can enhance activity .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via condensation reactions between functionalized benzothiazole precursors and sulfonamide derivatives. For example, similar thiazole derivatives are prepared by refluxing intermediates in ethanol with catalysts like anhydrous potassium carbonate ( ). Purity validation involves:

  • Chromatography : HPLC to assess impurity profiles (e.g., ensuring <0.5% impurity levels as in ).
  • Spectroscopy : 1^1H NMR and 13^{13}C NMR to confirm structural integrity (e.g., chemical shifts for thiazole protons at δ 7.3–8.3 ppm; ).
  • Mass Spectrometry : Q-TOF-MS to verify molecular weight and fragmentation patterns .

Q. How can researchers confirm the (E)-configuration of the imine group in this compound?

  • Methodological Answer : The stereochemistry is determined using:

  • NMR Titration : 1^1H NMR coupling constants (e.g., trans-configuration shows distinct splitting patterns; ).
  • UV-Vis Spectroscopy : Bathochromic shifts in absorbance spectra upon metal coordination (e.g., Cu2+^{2+} binding in benzothiazole sensors; ).
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive confirmation (not directly shown in evidence but inferred from similar compounds; ).

Q. What are the key solubility and stability considerations for handling this compound in aqueous solutions?

  • Methodological Answer :

  • Solubility : Test in DMSO, ethanol, or acetonitrile (common for thiazole derivatives; ).
  • Stability : Monitor degradation via:
  • HPLC : Track impurity formation under varying pH and temperature ( ).
  • TGA/DSC : Assess thermal stability (e.g., decomposition temperatures >200°C for similar compounds; ).

Advanced Research Questions

Q. How can computational methods like DFT optimize the design of (E)-configured benzothiazole derivatives for targeted applications?

  • Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to correlate with experimental UV-Vis or fluorescence data ( ).
  • Molecular Docking : Simulate interactions with biological targets (e.g., HSP70 binding pockets, as in YM-01 analogs; ).
  • MD Simulations : Assess conformational stability in solvent environments (e.g., water or lipid bilayers; ).

Q. What strategies resolve conflicting data between spectroscopic characterization and computational modeling for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental 1^1H NMR shifts with DFT-predicted chemical shifts ( ).
  • Job Plot Analysis : Confirm stoichiometry of metal-complex interactions (e.g., 1:2 binding ratio for Cu2+^{2+}; ).
  • ESI-MS : Validate adduct formation (e.g., [M+Cu]2+^{2+} peaks; ).

Q. How does the benzothiazole moiety influence the compound’s bioactivity, and what assays are suitable for evaluating this?

  • Methodological Answer :

  • In Vitro Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like HSP70 (e.g., IC50_{50} determination; ).
  • Cellular Uptake Studies : Fluorescent tagging (e.g., Cy5 conjugation) to track intracellular localization ( ).
  • SAR Analysis : Compare with analogs (e.g., methyl or methoxy substitutions) to identify critical functional groups ( ).

Q. What advanced techniques characterize non-covalent interactions between this compound and biomacromolecules?

  • Methodological Answer :

  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS).
  • NMR Titration : Monitor chemical shift perturbations in protein residues ( ).
  • Cryo-EM : For large complexes, resolve binding conformations at near-atomic resolution (not directly in evidence but applicable).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.